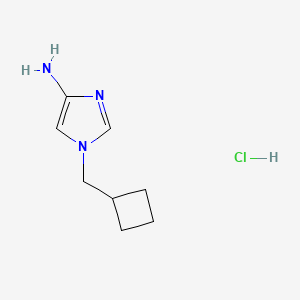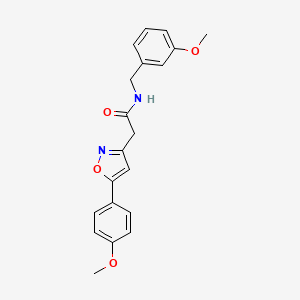
(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acrylamide, also known as MPT0B375, is a novel small molecule compound that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Optically Active Polyamides Synthesis
Research conducted by Isfahani et al. (2010) focused on synthesizing a new class of optically active polyamides incorporating 1,3-dioxoisoindolin-2-yl pendent groups. These polyamides were prepared through direct polycondensation, showing high yields and inherent viscosities. They were characterized for their elemental composition, FT-IR, 1H-NMR spectroscopy, specific rotation, and thermal properties, illustrating their potential for various applications due to their unique physical properties (Isfahani, Faghihi, Hajibeygi, & Bokaei, 2010).
Corrosion Inhibition
Baskar et al. (2014) explored the use of photo-cross-linkable polymers, derived from a similar molecular structure, for the corrosion inhibition of mild steel in hydrochloric acid medium. These polymers demonstrated significant inhibition efficiency, acting as mixed-type inhibitors and adhering to the Langmuir adsorption isotherm, showcasing their potential in protecting metals from corrosion (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Controlled Radical Polymerization
The controlled radical polymerization of an acrylamide containing an l-phenylalanine moiety via RAFT was studied by Mori et al. (2005). This research demonstrated the synthesis of homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, emphasizing the utility of this compound in creating polymers with specific structural characteristics (Mori, Sutoh, & Endo, 2005).
Herbicidal Activity
Research on the herbicidal activity of related compounds, such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates by Wang et al. (2004), indicates the potential of utilizing acrylamide derivatives in agricultural applications. These compounds exhibited significant herbicidal activity, highlighting the versatility of acrylamide derivatives in various scientific fields (Wang, Li, Li, & Huang, 2004).
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-21-17(23)12-6-4-8-14(16(12)18(21)24)20-15(22)10-9-11-5-2-3-7-13(11)19/h2-10H,1H3,(H,20,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFMOTSVWTUNOD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)
![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940938.png)





![2-[4-(4-Morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)

